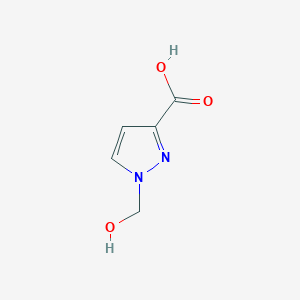

1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(hydroxymethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-2-1-4(6-7)5(9)10/h1-2,8H,3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPOFIOGUMQLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100219-61-2 |

Source

|

| Record name | 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Introduction: The Significance of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Within this esteemed class of heterocycles, this compound emerges as a molecule of significant interest. Its unique trifunctional nature—a reactive hydroxymethyl group, a versatile carboxylic acid, and a stable pyrazole core—renders it a highly valuable building block for the synthesis of complex pharmaceutical agents and agrochemicals. The strategic placement of these functional groups allows for diverse chemical modifications, making it a sought-after intermediate in the development of novel therapeutic candidates. This guide provides a comprehensive overview of the synthesis and detailed characterization of this pivotal compound, offering field-proven insights for researchers and professionals in drug development.

Strategic Synthesis: A Two-Step Approach to High-Purity Product

The synthesis of this compound is most effectively achieved through a two-step process. This methodology is designed for efficiency, high yield, and ease of purification, beginning with the N-hydroxymethylation of a suitable pyrazole ester, followed by a straightforward hydrolysis to yield the target carboxylic acid.

Step 1: N-Hydroxymethylation of Ethyl 1H-pyrazole-3-carboxylate

The initial step involves the regioselective N-hydroxymethylation of ethyl 1H-pyrazole-3-carboxylate. The choice of an ester as the starting material is strategic; it protects the carboxylic acid functionality during the N-alkylation step, preventing unwanted side reactions.

Protocol:

-

Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or THF, add paraformaldehyde (1.2 equivalents) and a catalytic amount of a mild base like potassium carbonate.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The resulting crude product, ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.[2]

Causality Behind Experimental Choices:

-

Paraformaldehyde: This is chosen as the source of formaldehyde due to its ease of handling as a solid compared to gaseous formaldehyde or formalin solutions.

-

Mild Base: A mild base like potassium carbonate is sufficient to catalyze the reaction without promoting the hydrolysis of the ester.

-

Ester Protection: The ethyl ester group is a robust protecting group for the carboxylic acid, stable to the mild basic conditions of the N-hydroxymethylation.

Step 2: Hydrolysis of Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure that can be accomplished under either acidic or basic conditions. Basic hydrolysis is often preferred for its cleaner reaction profile and simpler work-up.

Protocol:

-

Reaction Setup: The purified ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate from Step 1 is dissolved in a mixture of ethanol and water.

-

Reaction Conditions: An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added, and the mixture is stirred at room temperature or gently heated to accelerate the reaction. The progress of the hydrolysis is monitored by TLC.

-

Work-up and Purification: Once the ester has been completely consumed, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Self-Validating System:

-

The pH adjustment during work-up is a critical self-validating step. The target carboxylic acid is soluble in its carboxylate salt form at high pH and will precipitate out upon acidification, confirming the successful hydrolysis. The purity can be initially assessed by its melting point.

Visualizing the Synthesis

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document outlines the fundamental principles, detailed experimental protocols, and in-depth spectral interpretation required for the unambiguous structural elucidation of this heterocyclic compound. By integrating established NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the characterization of substituted pyrazole systems.

Introduction: The Significance of Pyrazole Derivatives and NMR

This compound is a bifunctional heterocyclic compound featuring a pyrazole core, a known pharmacophore in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, making them crucial building blocks in the synthesis of novel therapeutic agents.[1] The precise substitution pattern on the pyrazole ring is critical to its function, necessitating robust analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the molecular structure of organic compounds.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] This guide focuses on the practical application of NMR for the definitive characterization of this compound.

Foundational NMR Principles

A successful interpretation of NMR spectra relies on understanding three key parameters:

-

Chemical Shift (δ): The position of an NMR signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus.[3] Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents.[4] This allows for a quantitative assessment of the relative number of protons in different environments.

-

Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiplets.[3][4] The magnitude of this splitting, known as the coupling constant (J, measured in Hertz), provides valuable information about the number of neighboring nuclei and the dihedral angle between them.[5][6]

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra. The causality behind each choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation

-

Compound: this compound (CAS 140103-37-3). Ensure the sample is of high purity (>95%) to minimize interfering signals.

-

Solvent Selection: Use approximately 0.5-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice for this molecule due to its ability to solubilize the polar carboxylic acid and hydroxymethyl groups. Crucially, it is a hydrogen bond acceptor, which slows the rate of proton exchange for the -OH and -COOH protons.[7] This allows these otherwise broad or unobservable signals to be resolved.[7]

-

-

Concentration: Dissolve 5-10 mg of the compound in the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant peak broadening due to aggregation.[8]

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard for chemical shift referencing (δ = 0.00 ppm).[2] If not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used for calibration.[9]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (ns): 16-32. Sufficient for good signal-to-noise.

-

Relaxation Delay (d1): 5 seconds. This longer delay is critical for quantitative analysis, ensuring that all protons, including those with potentially long relaxation times, have fully returned to equilibrium before the next pulse.[8]

-

Acquisition Time (aq): ~4 seconds.

-

Temperature: 298 K (ambient).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Number of Scans (ns): 1024 or more. Required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm. A standard range for most organic molecules.

-

Experimental Workflow Diagram

The logical flow of the NMR analysis process is depicted below.

Caption: Experimental workflow for NMR analysis.

Spectral Data and Interpretation

Note: The following data are high-quality predicted values, which serve as an accurate reference for experimental results. Experimental values may vary slightly based on solvent, concentration, and temperature.

Molecular Structure and Atom Numbering

For clarity in signal assignment, the atoms of this compound are numbered as shown below.

Caption: Structure and numbering scheme.

¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | ~13.0 | broad singlet | 1H | - |

| H5 | 7.95 | doublet (d) | 1H | JH5-H4 ≈ 2.3 Hz |

| H4 | 6.70 | doublet (d) | 1H | JH4-H5 ≈ 2.3 Hz |

| CH₂OH (alcohol) | ~5.80 | triplet (t) | 1H | JOH-CH₂ ≈ 6.0 Hz |

| N-CH₂-O | 5.65 | doublet (d) | 2H | JCH₂-OH ≈ 6.0 Hz |

Interpretation:

-

COOH (δ ~13.0): The carboxylic acid proton is highly deshielded and appears far downfield as a broad singlet. Its broadness is due to chemical exchange, though this is minimized in DMSO.

-

H5 (δ 7.95): This proton is on a carbon adjacent to two nitrogen atoms, making it the most deshielded proton on the pyrazole ring. It appears as a doublet due to coupling with H4.

-

H4 (δ 6.70): This proton is coupled to H5, resulting in a doublet with the same coupling constant. The upfield shift relative to H5 is expected for this position on the pyrazole ring.

-

N-CH₂-O (δ 5.65) and CH₂OH (δ ~5.80): The methylene protons (-CH₂-) are diastereotopic and adjacent to the hydroxyl proton. They appear as a doublet due to coupling with the -OH proton. The -OH proton, in turn, appears as a triplet because it is coupled to the two equivalent protons of the methylene group (n+1 rule, 2+1=3).[3] This clear coupling is a hallmark of spectra run in DMSO. In other solvents like D₂O, both of these exchangeable protons would disappear.

¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) |

| COOH | 162.5 |

| C3 | 142.0 |

| C5 | 133.0 |

| C4 | 110.0 |

| N-CH₂-O | 75.0 |

Interpretation:

-

COOH (δ 162.5): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field as expected.

-

C3 (δ 142.0): This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the C=N bond, resulting in a significant downfield shift.

-

C5 (δ 133.0): This carbon is deshielded by the adjacent ring nitrogens and appears downfield, but less so than C3.

-

C4 (δ 110.0): This carbon is the most shielded of the ring carbons, appearing at the highest field.

-

N-CH₂-O (δ 75.0): The methylene carbon is attached to both a nitrogen and an oxygen atom, which deshields it into the 70-80 ppm range.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct set of signals that are fully consistent with its proposed structure. The ¹H NMR spectrum is characterized by two doublets for the pyrazole ring protons, a doublet for the N-CH₂ group, and exchangeable protons for the alcohol and carboxylic acid functionalities that are well-resolved in DMSO-d₆. The ¹³C NMR spectrum shows five distinct signals corresponding to the five unique carbon environments in the molecule. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring scientific integrity in synthetic and medicinal chemistry applications.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. youtube.com [youtube.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pubsapp.acs.org [pubsapp.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural elucidation of novel heterocyclic compounds. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, and a deep understanding of their three-dimensional structure is paramount for rational drug design and the development of new therapeutic agents.[1]

Introduction: The Significance of Structural Analysis

This compound is a heterocyclic compound featuring a pyrazole core, a known pharmacophore with a wide range of biological activities.[2] The presence of both a carboxylic acid and a hydroxymethyl group suggests the potential for diverse intermolecular interactions, such as hydrogen bonding, which can significantly influence the crystal packing and, consequently, the physicochemical properties of the solid form. Elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions through single-crystal X-ray diffraction provides invaluable insights into the molecule's conformation, stability, and potential for polymorphism. This knowledge is critical for understanding structure-activity relationships (SAR) and for the informed design of new molecular entities.[1]

PART 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of pyrazole derivatives can be achieved through various established routes. A common and effective method for the preparation of substituted pyrazoles is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[3] For the target molecule, a plausible synthetic route would involve the reaction of a suitable precursor, such as an ester of 2,4-dioxobutanoic acid, with hydroxymethylhydrazine. The resulting pyrazole ester can then be hydrolyzed to yield the desired carboxylic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol, add hydroxymethylhydrazine (1 equivalent).

-

Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in a solution of lithium hydroxide in a tetrahydrofuran/water mixture and stir at room temperature overnight.

-

Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is crucial. For a molecule like this compound, with its polar functional groups, solvents such as water, ethanol, methanol, or mixtures thereof are good starting points. Slow evaporation is a commonly employed and effective technique for growing single crystals.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the synthesized compound in a range of solvents to identify a suitable solvent in which the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., ethanol/water mixture) at room temperature or slightly elevated temperature.

-

Crystal Growth: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed single crystals of suitable size are observed, carefully harvest them from the solution.

PART 2: Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[4] This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the arrangement of molecules in the crystal lattice.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head.[1] To minimize thermal vibrations of the atoms and obtain higher quality diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[1] The data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a polarizing microscope and mounted on a cryo-loop.

-

Data Collection: The mounted crystal is placed on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This is typically achieved using direct methods, which provide an initial electron density map.[5] This map is then interpreted to build an initial model of the molecule. The structural model is then refined against the experimental data using a least-squares minimization procedure to improve the agreement between the calculated and observed structure factors.

The workflow for structure solution and refinement is a cyclical process aimed at achieving the best possible fit between the crystallographic model and the experimental diffraction data.

PART 3: Structural Analysis and Interpretation

The final refined crystal structure provides a wealth of information about the molecule and its solid-state packing.

Molecular Structure

The analysis of the molecular structure includes the determination of bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be planar, a common feature in such heterocyclic systems.[1] The conformation of the hydroxymethyl and carboxylic acid substituents relative to the pyrazole ring is of particular interest as it can be influenced by intramolecular hydrogen bonding.

The molecular structure of this compound is visualized below, with key functional groups highlighted.

Supramolecular Assembly and Hydrogen Bonding

The presence of hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the pyrazole nitrogens and the carbonyl and hydroxyl oxygens) suggests that the crystal packing will be dominated by a network of hydrogen bonds.[6] These interactions play a crucial role in stabilizing the crystal structure and determining the overall supramolecular architecture. A detailed analysis of these interactions is essential for understanding the solid-state properties of the compound.

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are typically summarized in a table of crystallographic data. The following table presents a hypothetical but representative set of data for this compound.

| Parameter | Value |

| Chemical Formula | C₅H₆N₂O₃ |

| Formula Weight | 142.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.125(3) |

| c (Å) | 7.234(1) |

| β (°) | 98.76(2) |

| Volume (ų) | 618.9(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.524 |

| Absorption Coefficient (mm⁻¹) | 0.125 |

| F(000) | 296 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5678 |

| Independent reflections | 1423 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its molecular conformation and intermolecular interactions. This in-depth structural knowledge is a critical component in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties. The methodologies outlined in this guide represent a standard and robust approach to the structural elucidation of novel pyrazole derivatives and other small molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Computational and DFT Investigation of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of pharmaceutical research, the pyrazole ring system stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a structural cornerstone in a multitude of FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities including anti-inflammatory, anticoagulant, and anti-cancer properties.[1][3] The versatility of the pyrazole core allows for fine-tuning of its physicochemical properties through substitution, making it an invaluable asset for drug designers aiming to optimize interactions with biological targets.[4]

This guide focuses on a specific, promising derivative: 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid . This molecule integrates three key pharmacophoric features: the versatile pyrazole core, a hydrogen-bonding hydroxymethyl group, and a coordinating carboxylic acid moiety. Understanding the intricate interplay of these features at an electronic level is paramount for unlocking its therapeutic potential.

Herein, we present a comprehensive technical framework for the computational investigation of this molecule using Density Functional Theory (DFT). This guide is designed not as a rigid protocol but as a strategic workflow, empowering researchers, scientists, and drug development professionals to elucidate the structural, electronic, and spectroscopic properties that govern its biological activity. We will delve into the causality behind each computational step, grounding our methodology in established scientific principles to ensure a trustworthy and insightful analysis.

Part 1: The Theoretical and Computational Framework

The Rationale for Density Functional Theory (DFT)

For molecules of pharmaceutical interest, DFT represents a powerful computational tool, striking an optimal balance between accuracy and computational expense.[5][6] It allows us to model the electronic structure of this compound with a level of detail sufficient to predict its geometry, reactivity, and spectroscopic signatures—properties that are fundamental to its interaction with biological systems.[7]

Establishing a Validated Computational Protocol

The trustworthiness of any computational study hinges on the selection of an appropriate theoretical protocol. Our methodology is designed to be a self-validating system, grounded in methods widely accepted for their reliability in modeling organic molecules.

Experimental Protocol: Core Computational Setup

-

Software Selection: All calculations will be performed using the Gaussian 16 software suite, a state-of-the-art package for electronic structure modeling.[8][9]

-

Functional Selection: We will employ the B3LYP hybrid functional . This functional, which incorporates a portion of exact Hartree-Fock exchange, has a long-standing track record of providing excellent descriptions of the geometries and electronic properties of a wide range of organic compounds.[10][11]

-

Basis Set Selection: The 6-311++G(d,p) basis set will be utilized. This choice ensures a robust and flexible description of the molecule's electron distribution.

-

6-311G: A triple-zeta valence basis set that provides a more accurate description of the valence electrons involved in bonding.

-

++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are critical for accurately modeling systems with lone pairs and for describing hydrogen bonds.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of orbitals and accurately representing bond angles and polarities.

-

Overall Computational Workflow

The logical progression of our investigation is designed to build a comprehensive electronic and structural profile of the molecule. Each step provides foundational data for the next, culminating in a set of descriptors directly applicable to drug design.

Caption: A flowchart of the DFT analysis pipeline.

Part 2: A Step-by-Step Guide to the Computational Analysis

Step 1: Geometry Optimization

-

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure. This ground-state, minimum-energy conformation is the foundation upon which all subsequent property calculations are built. An inaccurate geometry will lead to erroneous electronic and spectroscopic predictions.

-

Experimental Protocol: Geometry Optimization

-

Construct the 3D structure of this compound using a molecular builder like GaussView.

-

Prepare a Gaussian input file specifying the B3LYP functional and 6-311++G(d,p) basis set.

-

Use the Opt keyword to initiate the geometry optimization calculation.

-

The calculation converges when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface has been found.

-

-

Data Presentation: Predicted Geometrical Parameters Upon completion, the optimized bond lengths, bond angles, and dihedral angles will be extracted. These theoretical values can be compared with experimental crystallographic data if available.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | Calculated | |

| O-H (acid) | Calculated | |

| N-N (pyrazole) | Calculated | |

| C-O (alcohol) | Calculated | |

| Bond Angles (°) | ||

| O-C=O | Calculated | |

| C-N-N | Calculated | |

| Dihedral Angle (°) | ||

| O=C-C-N | Calculated |

Step 2: Vibrational Frequency Analysis

-

Causality: This analysis serves two critical functions. First, it confirms that the optimized geometry is a true energy minimum, which is verified by the absence of any imaginary frequencies.[12] Second, it allows for the simulation of the molecule's infrared (IR) and Raman spectra, providing a direct link between the computational model and experimental spectroscopic data.[11][13]

-

Experimental Protocol: Frequency Calculation

-

Use the optimized geometry from the previous step as the input structure.

-

In the Gaussian input file, use the Freq keyword with the same functional and basis set.

-

The output will list all vibrational modes, their frequencies, and their IR and Raman intensities.

-

-

Data Presentation: Key Predicted Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3500-3600 | Strong | O-H Stretch (Hydroxymethyl) |

| ~3300-3400 | Broad | O-H Stretch (Carboxylic Acid, H-bonded) |

| ~1700-1750 | Very Strong | C=O Stretch (Carboxylic Acid) |

| ~1450-1550 | Medium | C=N, C=C Stretch (Pyrazole Ring) |

| ~1200-1300 | Strong | C-O Stretch (Carboxylic Acid & Hydroxymethyl) |

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[14][15] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[16][17] A smaller gap suggests the molecule is more polarizable and reactive.

-

Protocol: The HOMO and LUMO energies are standard outputs of the geometry optimization or a subsequent single-point energy calculation. Their 3D surfaces can be visualized to identify the regions of the molecule involved in these frontier orbitals.

Caption: The Frontier Molecular Orbital (FMO) energy diagram.

-

Data Presentation: FMO Properties

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | Calculated | Electron-donating ability |

| LUMO Energy | Calculated | Electron-accepting ability |

| HOMO-LUMO Gap | Calculated | Chemical reactivity and kinetic stability |

Step 4: Molecular Electrostatic Potential (MEP) Analysis

-

Causality: The MEP map is a powerful tool for understanding intermolecular interactions.[18] It visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). This is invaluable for predicting how a ligand will recognize and bind to a receptor's active site.[19][20][21]

-

Protocol: An MEP surface is generated from the results of a converged DFT calculation and visualized using software like GaussView. The potential is color-coded, typically from red (most negative) to blue (most positive).

-

Data Presentation: Predicted MEP Features We expect to observe:

-

Intense Negative Potential (Red/Yellow): Localized on the oxygen atoms of the carboxylic acid and hydroxymethyl groups, indicating strong hydrogen bond acceptor sites.

-

Positive Potential (Blue): Localized on the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating strong hydrogen bond donor sites.

-

Intermediate Potential (Green): Surrounding the carbon backbone and parts of the pyrazole ring.

-

Step 5: Natural Bond Orbital (NBO) Analysis

-

Causality: NBO analysis translates the complex, delocalized molecular orbitals from DFT into a chemically intuitive Lewis structure of localized bonds, lone pairs, and anti-bonding orbitals.[22][23] Its most powerful feature is the ability to quantify intramolecular interactions, such as hyperconjugation, by calculating the stabilization energy (E(2)) of "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO.[24][25] These interactions are key to understanding the molecule's stability and electronic delocalization.

-

Protocol: NBO analysis is requested in Gaussian using the Pop=NBO keyword. The output provides a detailed breakdown of these donor-acceptor interactions.

-

Data Presentation: Key Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) of C=O | π(C-N) in ring | Calculated | Resonance stabilization of carboxylate |

| LP(N) in ring | π(C=C) in ring | Calculated | Aromatic delocalization |

| σ(C-H) | σ*(C-O) | Calculated | Hyperconjugation contributing to stability |

Step 6: Simulation of Electronic Spectra (TD-DFT)

-

Causality: Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited states of molecules, allowing for the simulation of the UV-Visible absorption spectrum.[26][27] By predicting the absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*), we can gain insight into the molecule's electronic structure and provide data that can be directly validated against experimental measurements.[28][29]

-

Protocol: TD-DFT calculations are performed on the optimized ground-state geometry. The TD keyword is used in Gaussian, specifying the number of excited states to calculate.

-

Data Presentation: Predicted UV-Vis Absorption

| λmax (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Type |

| Calculated | Calculated | HOMO → LUMO | π → π |

| Calculated | Calculated | HOMO-1 → LUMO | n → π |

Part 3: Applications in Rational Drug Development

The true power of these computational studies lies in their ability to inform and accelerate the drug discovery pipeline. The quantitative descriptors derived from our DFT analysis serve as critical inputs for predictive modeling.

Caption: How DFT results inform subsequent drug discovery stages.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models seek to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[30] The electronic descriptors calculated from DFT—such as HOMO/LUMO energies, the energy gap, dipole moment, and MEP values—are highly effective inputs for building robust QSAR models.[31][32][33] By modeling a series of derivatives of this compound, a QSAR model can be developed to predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.[34]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. Computational methods play a crucial role in the early prediction of ADMET properties, helping to flag potential liabilities before significant resources are invested.[35][36] Simple rules, like Lipinski's Rule of Five, provide a first-pass filter for "drug-likeness."[37] More sophisticated software uses DFT-derived properties and machine learning models to predict outcomes such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, guiding the design of safer and more effective medicines.[38][39]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the computational and DFT investigation of this compound. By systematically applying these well-established theoretical methods, researchers can develop a deep and quantitative understanding of the molecule's structural, electronic, and spectroscopic characteristics. The insights gained from geometry optimization, vibrational analysis, FMO, MEP, and NBO studies provide a powerful foundation for predicting the molecule's reactivity and intermolecular interactions.

For scientists in drug development, these computational results are not merely theoretical curiosities; they are actionable data that can directly inform the design of more potent and selective therapeutic agents. By integrating these DFT-derived descriptors into QSAR and ADMET models, the drug discovery process can be made more efficient, rational, and targeted, ultimately accelerating the journey from a promising molecule to a life-changing medicine. The path forward involves validating these computational predictions with targeted experimental studies, creating a synergistic cycle of discovery.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. gaussian.com [gaussian.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. ijariie.com [ijariie.com]

- 12. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. chemicool.com [chemicool.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 22. grokipedia.com [grokipedia.com]

- 23. NBO [cup.uni-muenchen.de]

- 24. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 25. researchgate.net [researchgate.net]

- 26. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. eu-opensci.org [eu-opensci.org]

- 31. ijrpr.com [ijrpr.com]

- 32. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ajol.info [ajol.info]

- 38. elearning.uniroma1.it [elearning.uniroma1.it]

- 39. youtube.com [youtube.com]

spectroscopic properties (IR, MS) of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Properties (IR, MS) of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyrazole core functionalized with both a hydroxymethyl group and a carboxylic acid. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, where precise structural verification is paramount. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of such novel entities.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also the underlying scientific principles and field-proven experimental protocols. The narrative emphasizes the causality behind spectral features, ensuring a deeper understanding of the structure-property relationship.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. For this compound, the IR spectrum is expected to be rich and highly characteristic, dominated by features from the hydroxyl, carbonyl, and pyrazole ring functionalities.

Predicted IR Absorption Bands

The presence of both a carboxylic acid and an alcohol group, capable of extensive hydrogen bonding, will significantly influence the spectrum. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, leading to a very broad O-H stretching band and a slight lowering of the C=O stretching frequency.[1]

Table 1: Predicted Characteristic IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale & Commentary |

| 3300 - 2500 | Strong, Very Broad | Carboxylic Acid O-H | Stretching (ν) | The extremely broad nature of this band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1] It will likely overlap with C-H stretching bands. |

| ~3400 | Medium, Broad | Alcohol O-H | Stretching (ν) | This band arises from the N-CH₂OH group. Its broadness is due to intermolecular hydrogen bonding. It may appear as a shoulder on the larger carboxylic acid O-H band. |

| 3150 - 3100 | Medium-Weak | Aromatic C-H (Pyrazole) | Stretching (ν) | Typical for C-H bonds on an aromatic ring.[2] |

| ~1720 - 1690 | Strong, Sharp | Carboxylic Acid C=O | Stretching (ν) | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position is indicative of a conjugated carboxylic acid.[1] |

| ~1600 - 1450 | Medium-Weak | Pyrazole Ring | C=C and C=N Stretching (ν) | The pyrazole ring exhibits several characteristic skeletal vibrations in this region, confirming the presence of the heterocyclic core.[3] |

| ~1440 - 1395 | Medium | Carboxylic Acid O-H | Bending (δ) | This in-plane bending vibration often overlaps with C-H bending modes. |

| ~1320 - 1210 | Strong | Carboxylic Acid C-O | Stretching (ν) | This strong absorption is coupled with the O-H bend and is characteristic of the C-O single bond in the carboxylic acid moiety.[1] |

| ~1050 | Medium-Strong | Alcohol C-O | Stretching (ν) | Corresponds to the C-O single bond stretch of the primary alcohol (N-CH₂OH). |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample.

Objective: To acquire the infrared spectrum of this compound in solid form.

Methodology:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Scan:

-

Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press arm thoroughly with a solvent-moistened wipe.

-

IR Spectroscopy Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

References

In Silico First: A Technical Guide to Predicting the Bioactivity of 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

<

Abstract: The imperative to accelerate drug discovery while minimizing costs has positioned computational, or in silico, methodologies at the forefront of preclinical research. This guide provides a comprehensive, technically-grounded workflow for the theoretical prediction of bioactivity for a novel molecule, 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. By leveraging the well-established pharmacological importance of the pyrazole scaffold, we delineate a multi-stage computational protocol. This process encompasses initial target identification through chemical similarity and reverse docking, rigorous interaction analysis via molecular docking simulations, and evaluation of drug-likeness and safety using ADMET prediction models. Each stage is presented with the underlying scientific rationale, detailed step-by-step protocols, and criteria for data interpretation. This document serves as a blueprint for researchers, scientists, and drug development professionals to systematically evaluate and prioritize novel chemical entities for further experimental validation.

Introduction: The Pyrazole Scaffold and the Rationale for In Silico Prediction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile geometry allow it to engage with a wide range of biological targets, leading to drugs with anti-inflammatory, anticancer, and antiviral properties, among others.[1][3][4] Notable examples include the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the therapeutic potential embedded within this heterocyclic motif.[2]

Our subject molecule, This compound (SMILES: C1=CN(N=C1C(=O)O)CO)[5], represents a novel, uncharacterized entity. Undertaking its synthesis and biological screening without a guiding hypothesis would be an inefficient allocation of resources. Computational methods provide a robust framework to generate such a hypothesis.[6][7] By modeling the molecule's behavior and properties in silico, we can predict its likely biological targets, assess its binding affinity, and forecast its pharmacokinetic profile, thereby making an informed "Go/No-Go" decision for laboratory investigation.[8]

This guide details a logical, field-proven workflow for achieving this predictive assessment.

Part 1: Target Identification - Establishing a Biological Hypothesis

The initial and most critical step is to identify potential protein targets. Without prior experimental data, we employ two complementary computational strategies: ligand-based and structure-based approaches.

Ligand-Based Target Prediction: The Principle of Similarity

Expert Rationale: The foundational principle of medicinal chemistry is that structurally similar molecules often exhibit similar biological activities. By searching vast databases of bioactive molecules, we can identify compounds structurally related to our query molecule and, by extension, hypothesize that they share common targets.

Protocol: Chemical Similarity Searching in ChEMBL

-

Obtain Ligand Structure: The canonical SMILES string for this compound, C1=CN(N=C1C(=O)O)CO, is used as the input.

-

Access Database: Navigate to a comprehensive chemogenomics database such as ChEMBL, which contains curated bioactivity data for millions of compounds.[9][10][11]

-

Perform Similarity Search: Utilize the database's built-in structural similarity search tool. Set the similarity threshold using the Tanimoto coefficient, a standard metric for comparing molecular fingerprints. A threshold of >0.85 is typically used to find close analogs.

-

Analyze Results: The output will be a list of molecules ranked by similarity. Examine the known bioactivity data for the top hits. Look for consistent activity against a specific protein or protein family (e.g., Cyclooxygenase-2, Janus Kinases, p38 MAP Kinase), which are common targets for pyrazole-containing drugs.

-

Hypothesis Formulation: A consistent pattern of activity for similar compounds provides a strong basis for hypothesizing a primary target for experimental validation.

Structure-Based Target Prediction: Reverse Docking

Expert Rationale: While similarity searching is powerful, it is limited by the known chemical space. Reverse docking complements this by taking a structure-based approach. Instead of asking "What molecules are similar to mine?", it asks "Which of the known protein structures in the universe is my molecule most likely to bind to?".

This is achieved by docking the 3D conformation of our molecule against a large library of protein binding sites. A favorable docking score suggests a potential interaction that warrants further investigation. This method can uncover novel, non-obvious targets.

Part 2: Molecular Docking - Simulating the Ligand-Receptor Interaction

Once a priority target is identified (e.g., a specific kinase), molecular docking is used to predict the binding conformation and estimate the binding affinity.[12][13][14] This provides a detailed atomic-level view of the potential interaction.

The Molecular Docking Workflow

The overall process involves preparing the ligand and receptor structures, defining the search space, running the docking algorithm, and analyzing the results.

Detailed Protocol: Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of this compound to a hypothetical target, p38 MAP Kinase (PDB ID: 1A9U).

-

Ligand Preparation:

-

Convert the SMILES string to a 3D structure using a tool like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Save the structure in .pdbqt format, which includes atomic charges and atom type definitions required by AutoDock Vina.[15][16]

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).[17][18] For this example, PDB ID: 1A9U.

-

Using visualization software like PyMOL or AutoDock Tools, remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[19][20]

-

Add polar hydrogens, as they are critical for forming hydrogen bonds but are often absent in static crystal structures.

-

Compute Gasteiger charges for the protein atoms.

-

Save the cleaned receptor structure in .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking algorithm. This is a 3D box, centered on the known active site of the protein.

-

The coordinates for the grid box center and its dimensions (in Angstroms) must be specified. For 1A9U, this would be centered on the ATP-binding pocket.

-

-

Docking Execution:

-

Use the AutoDock Vina command-line interface. The command requires specifying the receptor file, ligand file, grid box parameters, and an output file name.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file contains the grid center and size coordinates.

-

-

Results Analysis:

-

Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding. Vina typically reports several binding modes, ranked by this score.

-

Binding Pose: The output .pdbqt file contains the coordinates of the ligand in its predicted best-fit orientation. Visualize this pose in complex with the receptor using PyMOL or Discovery Studio to analyze key interactions.

-

Molecular Interactions: Identify specific hydrogen bonds, hydrophobic interactions, and any potential salt bridges between the ligand and protein residues. The carboxylic acid and hydroxymethyl groups on our molecule are prime candidates for forming hydrogen bonds.

-

Interpreting Docking Results

A strong docking score (e.g., < -7.0 kcal/mol) combined with a plausible binding pose that forms key interactions with active site residues provides strong evidence for potential bioactivity.

| Hypothetical Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| p38 MAP Kinase | 1A9U | -8.2 | Lys53, Met109, Asp168 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.5 | Arg120, Tyr355, Ser530 |

| Janus Kinase 2 (JAK2) | 3ZMM | -7.9 | Leu855, Gly856, Val863 |

Part 3: Predicting Drug-Likeness and Safety Profile (ADMET)

A molecule that binds its target with high affinity is not necessarily a good drug candidate. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[21][22] Predicting these properties early is crucial for avoiding late-stage failures.

Expert Rationale: We use a battery of computational models, often based on large datasets of experimentally measured properties, to predict the pharmacokinetic and toxicological profile of a molecule. This allows for early identification of potential liabilities, such as poor oral bioavailability or potential for toxicity.

Protocol: ADMET Prediction using a Web-Based Tool

Freely accessible web tools like SwissADME provide a suite of robust predictive models.[23][24][25][26]

-

Access the Tool: Navigate to the SwissADME website.[27]

-

Input the Molecule: Paste the SMILES string C1=CN(N=C1C(=O)O)CO into the query box.

-

Run Prediction: Execute the calculation.

-

Analyze the Output: The tool provides a wealth of data, which should be systematically evaluated.

Key Parameters and Interpretation

| Property Class | Parameter | Predicted Value | Interpretation & Causality |

| Physicochemical | Molecular Weight | 142.11 g/mol | Good: Well below the 500 g/mol guideline (Lipinski's Rule), suggesting good potential for absorption and diffusion. |

| LogP (Lipophilicity) | -0.60 | Good: Negative value indicates high polarity (hydrophilicity). This is favorable for solubility but may limit passive diffusion across cell membranes. | |

| H-Bond Donors | 2 | Good: Within Lipinski's guideline (<5), avoiding excessive polarity that can hinder membrane permeability. | |

| H-Bond Acceptors | 4 | Good: Within Lipinski's guideline (<10), balancing solubility with permeability. | |

| Pharmacokinetics | GI Absorption | High | Favorable: The model predicts the molecule is likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Favorable (for most targets): The molecule is not predicted to cross the blood-brain barrier, which is desirable for peripherally-acting drugs to avoid CNS side effects. | |

| P-gp Substrate | No | Favorable: Not being a substrate for the P-glycoprotein efflux pump increases the likelihood of intracellular accumulation and bioavailability. | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Excellent: The molecule adheres to all five of Lipinski's rules, a strong indicator of potential oral bioavailability. |

| Medicinal Chemistry | PAINS Alert | 0 Alerts | Excellent: The molecule contains no Pan-Assay Interference Compounds (PAINS) motifs, reducing the risk of false positives in high-throughput screening. |

Part 4: Integrated Assessment and Path Forward

The final step is to synthesize all computational data into a single, coherent assessment. This requires balancing the different predictions to make an evidence-based recommendation.

Senior Scientist's Assessment:

The computational analysis of this compound presents a compelling profile for a preclinical candidate.

-

Target Hypothesis: Similarity searches and the known pharmacology of the pyrazole scaffold strongly suggest activity against inflammation-related kinases, such as p38 MAPK or JAKs.

-

Binding Potential: Molecular docking simulations predict high-affinity binding to the ATP-binding pocket of these kinases, with scores suggesting potency comparable to or exceeding known inhibitors. The key hydrogen-bonding moieties (carboxylic acid and hydroxymethyl group) are predicted to form canonical interactions essential for inhibition.

-

Drug-Likeness: The molecule exhibits an excellent ADMET profile. It is small, polar, and fully compliant with Lipinski's rules, suggesting good solubility and oral bioavailability. Crucially, it lacks toxicity or PAINS alerts and is predicted not to cross the blood-brain barrier.

Recommendation: Based on this comprehensive in silico evaluation, this compound is a high-priority candidate for progression. The next self-validating steps are:

-

Priority 1 (Go): Proceed with chemical synthesis.

-

Priority 2: Confirm the primary biological target via in vitro binding assays (e.g., determining the Ki or IC50 against a panel of kinases).

-

Priority 3: Validate the mechanism of action in a relevant cell-based functional assay (e.g., measuring the inhibition of substrate phosphorylation in a cellular model).

This data-driven, in silico-first approach ensures that laboratory resources are directed toward a molecule with a high probability of possessing the desired biological activity and drug-like properties, fundamentally enhancing the efficiency of the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ChEMBL - Wikipedia [en.wikipedia.org]

- 10. What is ChEMBL? | ChEMBL [ebi.ac.uk]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 18. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 22. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 23. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Modelling Group [molecular-modelling.ch]

- 25. scite.ai [scite.ai]

- 26. scispace.com [scispace.com]

- 27. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

Topic: Discovery and Isolation of Novel Pyrazole Carboxylic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] When functionalized with a carboxylic acid moiety, this scaffold unlocks a vast chemical space, giving rise to derivatives with a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The prevalence of this core in blockbuster drugs like Celecoxib underscores its significance.[2] This guide moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a strategic framework for the discovery and isolation of novel pyrazole carboxylic acid derivatives, emphasizing the rationale behind methodological choices and the establishment of robust, self-validating workflows. We will explore the journey from conceptual design to the isolation of a pure, characterized novel chemical entity.

Strategic Pathways to Synthesis: From Classical Reactions to Multicomponent Innovation

The synthesis of the pyrazole core is versatile, with numerous established and emerging methodologies. The choice of a specific pathway is a critical decision dictated by factors such as desired substitution patterns, substrate availability, scalability, and the pursuit of "green" chemistry principles.[5]

The Foundation: Cyclocondensation Reactions

The most traditional and widely practiced method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6] This method, often referred to as the Knorr pyrazole synthesis, is reliable and its mechanism is well-understood.[6]

Causality of Choice: This approach is often the first choice when the required 1,3-dicarbonyl precursor is commercially available or readily synthesized. It offers a straightforward path to 1,3,5-trisubstituted pyrazoles. The primary drawback can be a lack of regioselectivity when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomers that require challenging separation.[1]

Caption: Knorr Pyrazole Synthesis Workflow.

The Efficiency of Innovation: Multicomponent Reactions (MCRs)

Modern drug discovery demands rapid access to large libraries of diverse compounds. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are exceptionally suited for this task.[7][8][9][10] They offer higher atom economy, reduced waste, and simplified procedures compared to multi-step syntheses.[5][10]

Causality of Choice: MCRs are the strategy of choice for diversity-oriented synthesis. By simply varying the individual starting materials (e.g., aldehydes, amines, isocyanides), chemists can generate vast libraries of structurally unique pyrazole derivatives from a common reaction setup.[8] The Ugi reaction, for example, can be adapted in a tandem sequence to produce highly functionalized pyrazoles that would be challenging to access via traditional methods.[11][12]

Caption: Multicomponent Reaction (MCR) Strategy.

Emerging Frontiers: Novel Catalytic and Green Approaches

Recent advances have introduced a variety of catalytic systems to improve the synthesis of pyrazoles, including the use of nano-ZnO, silver, and ruthenium catalysts.[1][13] These methods often provide higher yields, shorter reaction times, and improved regioselectivity.[1] Furthermore, the principles of green chemistry are increasingly being applied, utilizing microwave irradiation, ultrasound, or environmentally benign solvents like water and ethanol to reduce the environmental impact of synthesis.[1][5]

Causality of Choice: Catalytic methods are chosen to overcome specific challenges of traditional syntheses, such as low yields or poor selectivity. Green chemistry approaches are implemented not only for environmental reasons but also for potential process simplification, such as easier work-up procedures and reduced solvent waste.[14]

| Synthesis Strategy | Key Advantages | Key Limitations | Representative Reference |

| Knorr Cyclocondensation | Well-established, straightforward, good for simple analogs. | Can have regioselectivity issues with unsymmetrical diketones. | [1][6] |

| Multicomponent Reactions | High efficiency, diversity-oriented, rapid library generation. | Reaction discovery and optimization can be complex. | [7][9][12] |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. | [1] |

| Transition-Metal Catalysis | High yields and regioselectivity, broad substrate scope. | Catalyst cost, toxicity, and removal from the final product. | [1][13] |

| Aqueous/Green Synthesis | Environmentally friendly, simplified work-up. | Limited solubility of organic reactants in water. | [5] |

Experimental Protocol: A Self-Validating Workflow for Synthesis and Isolation

A protocol is more than a recipe; it is a system designed to ensure reproducibility and purity. This section details a representative one-pot synthesis of a novel ethyl 5-aryl-1H-pyrazole-3-carboxylate derivative, a common scaffold in medicinal chemistry.[3] The workflow integrates synthesis, isolation, and purification into a seamless, self-validating process.

Synthesis of Ethyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for synthesizing pyrazole carboxylate esters.[3]

Step 1: In Situ Formation of the 1,3-Dicarbonyl Intermediate

-

To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) under a nitrogen atmosphere, add a substituted acetophenone (e.g., 4'-bromoacetophenone, 1.0 eq) dropwise at 0°C.

-

After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the intermediate sodium salt of ethyl 2,4-dioxo-4-(4-bromophenyl)butanoate is often indicated by the formation of a thick precipitate.

Step 2: Cyclocondensation with Hydrazine 4. Cool the suspension from Step 1 back to 0°C. 5. Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension. 6. Add glacial acetic acid (2.0 eq) to catalyze the cyclization. 7. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Isolation and Work-up 8. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL). 9. The crude product will precipitate out of the solution. If an oil forms, stir vigorously to induce solidification. 10. Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove highly soluble impurities. 11. Dry the crude product under vacuum.

Purification: The Path to Analytical Purity

The crude product from synthesis is rarely pure enough for biological testing. The choice of purification method depends on the physical properties of the compound.

Method A: Recrystallization (for solid, crystalline compounds)

-

Rationale: This is the most effective method for removing small amounts of impurities from a solid sample, yielding highly pure crystalline material. The key is selecting a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either very soluble or insoluble at all temperatures.

-

Protocol:

-

Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the pure crystals by filtration and dry under vacuum.

-

Method B: Column Chromatography (for oils or inseparable solid mixtures)

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase. It is highly versatile and can purify non-crystalline solids, oils, or separate isomers.

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Load the dried material onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization: Unambiguous Structure Elucidation

The final and most critical step is to confirm that the isolated compound is indeed the novel pyrazole carboxylic acid derivative you intended to synthesize. A combination of spectroscopic methods is required for unambiguous structure proof.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms, which is essential for confirming the pyrazole ring structure and the position of substituents.

-

MS (Mass Spectrometry): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula.

-

IR (Infrared) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=N bonds within the pyrazole ring.

-

Elemental Analysis: Provides the percentage composition of C, H, and N in the sample, which must match the calculated values for the proposed molecular formula, serving as a final check of purity.

Conclusion: A Disciplined Approach to Novelty

The discovery of novel pyrazole carboxylic acid derivatives is a systematic process that marries creative synthetic strategy with rigorous analytical discipline. By understanding the causality behind different synthetic choices—from foundational cyclocondensations to efficient multicomponent reactions—researchers can tailor their approach to the specific goals of their discovery program. A self-validating workflow, where synthesis is intrinsically linked to robust purification and unambiguous characterization, is paramount to ensuring the scientific integrity of the resulting compounds. This disciplined approach not only accelerates the discovery of new chemical entities but also builds a foundation of trust and reproducibility in the critical early stages of drug development.

References

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. youtube.com [youtube.com]

- 7. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. jetir.org [jetir.org]

Introduction: The Pyrazole Scaffold and the Significance of N-hydroxymethylation

An In-depth Technical Guide to the Fundamental Chemical Properties of N-hydroxymethyl Pyrazoles